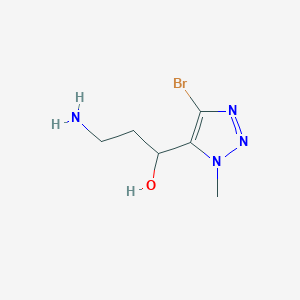
3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol is a chemical compound that features a triazole ring substituted with a bromine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the triazole ring to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated or saturated triazole derivatives
Substitution: Formation of substituted triazole derivatives
Applications De Recherche Scientifique
3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- 3-Amino-1-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- 3-Amino-1-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
Uniqueness
The uniqueness of 3-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the steric and electronic properties of the compound, making it suitable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C6H11BrN4O |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
3-amino-1-(5-bromo-3-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H11BrN4O/c1-11-5(4(12)2-3-8)6(7)9-10-11/h4,12H,2-3,8H2,1H3 |
Clé InChI |
RWXFGABUZYDKTB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)Br)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


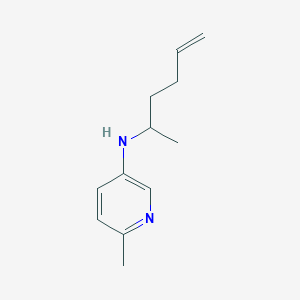
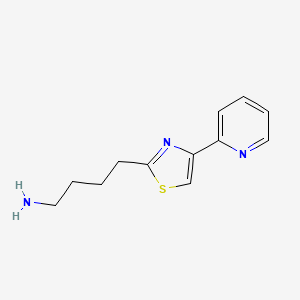
![N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride](/img/structure/B13234470.png)
![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)


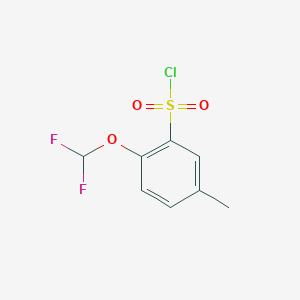
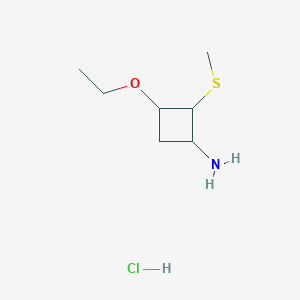
![3-[1-(2-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13234494.png)
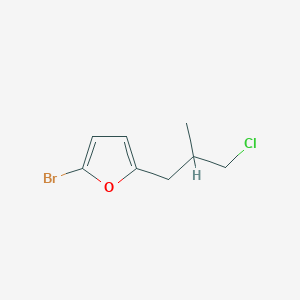
![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)


![Butyl[(2,5-difluorophenyl)methyl]amine](/img/structure/B13234539.png)
